3'-Oxohexobarbital
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
427-30-5 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1,5-dimethyl-5-(3-oxocyclohexen-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14(2)10(12)17/h6H,3-5H2,1-2H3,(H,13,16,18) |
InChI Key |
JLDHHLBFGIBRGN-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(=O)CCC2 |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(=O)CCC2 |
Synonyms |
3'-ketohexobarbital 3'-ketohexobarbital, (14)C-labeled 3'-ketohexobarbital, (R)-isomer 3'-ketohexobarbital, (S)-isomer 3'-ketohexobarbitone 3'-oxohexobarbital 3-KHXB |
Origin of Product |
United States |
Enzymology and Molecular Aspects of 3 Oxohexobarbital Biotransformation
The metabolic pathway leading to 3'-oxohexobarbital from hexobarbital (B1194168) is a multi-step process primarily occurring in the liver. This transformation involves initial hydroxylation, followed by oxidation of the resulting alcohol to a ketone.
Data Tables
The biotransformation of hexobarbital (B1194168) to 3'-oxohexobarbital involves specific enzymes and exhibits significant stereoselectivity at key steps.
Table 1: Key Enzymes in Hexobarbital Metabolism to this compound
| Enzyme | Primary Reaction | Key Isoforms/Family | Cofactors (if applicable) | Substrate | Product(s) |
| Cytochrome P450 (CYP) | Hydroxylation | CYP2B1, CYP2C19, CYP2B6 | NADPH | Hexobarbital | 3'-Hydroxyhexobarbital (B1209205) (various isomers) |
| 3-Hydroxyhexobarbital (B1221234) Dehydrogenase (3HBD) | Dehydrogenation (Oxidation of alcohol to ketone) | Aldo-keto reductase (AKR) | NAD+, NADP+ | 3'-Hydroxyhexobarbital | This compound |
Table 2: Stereoselective Hydroxylation of Hexobarbital
| Hexobarbital Enantiomer | Preferred Hydroxylation Site | Resulting 3'-Hydroxyhexobarbital Isomer Type | Key Enzymes Involved |
| S(+) Hexobarbital | 3'-position | β-3'-Hydroxyhexobarbital | Cytochrome P450 (CYP) enzymes (e.g., CYP2B1, CYP2C19) |
| R(-) Hexobarbital | 3'-position | α-3'-Hydroxyhexobarbital | Cytochrome P450 (CYP) enzymes (e.g., CYP2B1, CYP2C19) |
Table 3: Stereospecificity of 3'-Hydroxyhexobarbital Dehydrogenation
| 3'-Hydroxyhexobarbital Isomer | Preferred Dehydrogenation | Resulting Metabolite | Key Enzymes Involved |
| R(-) conformation | Dehydrogenation | This compound | 3-Hydroxyhexobarbital Dehydrogenase (3HBD) |
| S-configuration | Dehydrogenation | This compound | 3-Hydroxyhexobarbital Dehydrogenase (3HBD) |
(Note: The literature indicates that the R(-) conformation of 3'-hydroxyhexobarbital is preferentially dehydrogenated wikipedia.org. Additionally, certain 3HBD enzymes show a preference for 3'S-configured 3'-hydroxyhexobarbital isomers nih.gov.)
Compound List
Metabolomics-Based Data Analysis Approaches in this compound Research
Metabolomics offers a powerful lens through which to examine the complex biochemical landscape influenced by compounds like this compound. This approach systematically analyzes the complete set of small molecules (metabolites) present in biological samples, providing a dynamic snapshot of cellular function and metabolic perturbations. In the context of this compound research, metabolomics is instrumental in elucidating its metabolic fate, identifying transformation products, and understanding its impact on endogenous metabolic pathways. By integrating various analytical techniques with sophisticated data analysis strategies, researchers can gain comprehensive insights into the compound's behavior within a biological system. arome-science.comfrontiersin.orgresearchgate.netlaboratoriosrubio.comnih.gov
Application of Time-Course Experiments for Metabolic Profiling
Time-course experiments are fundamental to understanding the temporal dynamics of drug metabolism, including that of this compound. This methodology involves collecting biological samples (such as plasma, urine, or tissue homogenates) at multiple, defined time points following exposure to the compound. The analysis of these samples allows for the detailed profiling of metabolite concentrations over time, revealing critical information about the rates of formation and clearance of this compound and its various metabolites. nih.govannualreviews.orgresearchgate.netscispace.com Such kinetic data is essential for characterizing the pharmacokinetic profile of the compound, identifying transient intermediates, and understanding the duration of metabolic processes. For instance, studies on hexobarbital, a related barbiturate (B1230296), have detailed the excretion rates of its metabolites over time, providing a template for similar investigations into this compound. researchgate.netnih.gov
Illustrative Data Table: Time-Course Metabolic Profiling of this compound
The following table represents hypothetical data illustrating how metabolite concentrations might change over time after the administration of this compound, as would be analyzed in a time-course experiment.
| Time (hours) | This compound (µM) | Metabolite A (e.g., Hydroxylated form) (µM) | Metabolite B (e.g., Conjugated form) (µM) |
| 0.5 | 18.5 | 1.2 | 0.3 |
| 1.0 | 14.2 | 3.5 | 1.1 |
| 2.0 | 9.8 | 5.1 | 2.5 |
| 4.0 | 4.1 | 4.5 | 3.2 |
| 8.0 | 0.8 | 1.5 | 1.8 |
| 12.0 | <0.1 | 0.4 | 0.7 |
Utilization of Stable Isotope Tracing for Pathway Elucidation
Stable isotope tracing is a powerful technique for definitively mapping metabolic pathways and confirming the origin of metabolites. This method involves administering this compound labeled with stable isotopes, such as ¹³C or ²H, to biological systems. By tracking the incorporation of these heavy isotopes into downstream molecules using mass spectrometry (MS), researchers can trace the metabolic journey of the parent compound. mdpi.commdpi.comnih.govfrontiersin.orgacs.org This approach is critical for distinguishing drug-derived metabolites from endogenous compounds and for elucidating the specific enzymatic transformations that this compound undergoes, such as hydroxylation, oxidation, or conjugation. Stable isotope labeling allows for the precise tracking of carbon or nitrogen atoms through complex biochemical networks, providing irrefutable evidence of metabolic pathways. nih.govmdpi.commdpi.com For example, studies on other drugs have utilized ¹³C-labeled tracers to map central carbon metabolism and identify flux through various pathways. mdpi.commdpi.com
Illustrative Data Table: Stable Isotope Tracing for Metabolite Identification
This table demonstrates how stable isotope tracing data might appear, indicating the isotopic enrichment of metabolites derived from a labeled this compound.
| Metabolite Name | Isotopic Label Used | Observed Mass (Da) | Expected Mass (Da) | Isotopic Enrichment (%) | Potential Pathway Inference |
| This compound (Labeled) | ¹³C (uniformly) | 241.16 | 241.16 | 98.7 | Parent compound |
| Metabolite A (Hydroxylated) | ¹³C (uniformly) | 257.16 | 257.16 | 96.1 | Hydroxylation |
| Metabolite B (Conjugated) | ¹³C (uniformly) | 417.18 | 417.18 | 90.5 | Glucuronidation |
Multivariate Statistical Analysis (e.g., OPLS-DA) for Metabolite Identification
Metabolomics studies generate vast, high-dimensional datasets that require advanced statistical tools for meaningful interpretation. Multivariate statistical methods, particularly Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are indispensable for identifying metabolites that significantly differentiate between experimental groups, such as this compound-treated versus control samples. nih.govmdpi.comcore.ac.ukresearchgate.net OPLS-DA is a supervised learning technique that maximizes the separation between classes while reducing noise and complexity, thereby highlighting the most discriminating metabolites. nih.govmdpi.comcore.ac.uk The Variable Importance in Projection (VIP) scores generated by OPLS-DA help rank metabolites based on their contribution to the observed differences, facilitating the identification of potential biomarkers and aiding in the structural elucidation of unknown compounds. nih.govmdpi.com This approach has been widely applied in drug discovery and metabolomics to identify significant metabolic changes and potential drug metabolites. nih.govmdpi.comcore.ac.ukresearchgate.net
Illustrative Data Table: Metabolites Identified by OPLS-DA
This table presents hypothetical results from an OPLS-DA analysis, listing discriminating metabolites and their associated statistical measures.
| Metabolite Identifier | VIP Score | Fold Change (Treated vs. Control) | p-value | Potential Identification / Role |
| M101 | 2.9 | 4.2 | 0.0005 | Key metabolite of this compound |
| M205 | 2.2 | 0.25 | 0.0015 | Downregulated endogenous metabolite |
| M312 | 1.7 | 2.1 | 0.015 | Potential biomarker of exposure |
| M408 | 1.4 | 0.7 | 0.035 | Minor metabolic byproduct |
In Vitro and Ex Vivo Models for Metabolic Studies of 3 Oxohexobarbital
Utilization of Hepatic Subcellular Fractions
The liver is the primary site of drug metabolism, and fractions derived from liver cells are fundamental tools in metabolic research. wuxiapptec.com These preparations, including microsomes, S9 fractions, and isolated hepatocytes, offer varying levels of complexity and allow researchers to probe different aspects of a compound's metabolic fate.
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, obtained through differential ultracentrifugation. researchgate.net They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov Microsomal stability assays are widely used in early drug discovery to measure the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance. wuxiapptec.comwuxiapptec.combioivt.com
In the context of 3'-Oxohexobarbital, liver microsomes are instrumental in studying the initial metabolic steps of its parent compound, Hexobarbital (B1194168). Research has shown that Hexobarbital is first metabolized to 3'-hydroxyhexobarbital (B1209205) by cytochrome P450 enzymes. nih.gov Studies using rat liver microsomes have demonstrated that this initial hydroxylation is stereoselective: (+)-Hexobarbital is preferentially converted to beta-3'-hydroxyhexobarbital, while the (-)-enantiomer is transformed into alpha-3'-hydroxyhexobarbital. nih.gov By incubating the parent drug with liver microsomes and monitoring its disappearance over time, researchers can determine the rate of formation for these precursor metabolites, which are subsequently converted to this compound. creative-biolabs.com
The liver S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. trinova.denih.gov This fraction is a more complex system than microsomes as it contains both the microsomal and cytosolic components of liver cells. wuxiapptec.comnih.gov Consequently, the S9 fraction possesses a broader array of metabolic enzymes, including both Phase I (e.g., CYPs) and a wide range of Phase II cytosolic enzymes (e.g., sulfotransferases, glutathione (B108866) transferases). wuxiapptec.comresearchgate.netnih.gov
This comprehensive enzymatic profile makes the S9 fraction particularly useful for studying the complete biotransformation cascade of a drug. semanticscholar.org For this compound, the S9 fraction allows for the investigation of not only its formation from 3'-hydroxyhexobarbital via cytosolic dehydrogenases but also its potential subsequent Phase II conjugation reactions. nih.gov A newly identified metabolic pathway for Hexobarbital involves the reaction of this compound with glutathione, a reaction mediated by cytosolic glutathione transferases found in the S9 fraction, to form a cyclohexenone-glutathione adduct. nih.gov Therefore, the S9 fraction provides a more complete picture of the metabolic pathways than microsomes alone. researchgate.net
Isolated hepatocytes are intact, viable liver cells, typically obtained by collagenase perfusion of the liver. nih.govmdpi.com As a model, they are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within a complete cellular structure. bioivt.comresearchgate.net This physiological relevance allows for the investigation of uptake, metabolism, and efflux processes, providing a more accurate prediction of in vivo hepatic clearance. researchgate.net
The use of hepatocytes is advantageous for studying the metabolism of this compound as it encompasses the entire sequence of events: the initial CYP-mediated hydroxylation of Hexobarbital (Phase I, microsomal), the dehydrogenation of 3'-hydroxyhexobarbital to this compound (cytosolic), and any subsequent conjugation reactions (Phase II). bioivt.comnih.gov Comparing metabolic data from hepatocytes with that from subcellular fractions can help elucidate the role of cellular transport and the interplay between different enzymatic systems, which is not possible with simpler models. researchgate.netnih.gov
| Model | Key Components | Primary Use | Advantages | Limitations |
|---|---|---|---|---|
| Liver Microsomes | Endoplasmic Reticulum Vesicles (CYPs, UGTs, FMOs) creative-biolabs.com | Phase I metabolism, metabolic stability screening nih.govwuxiapptec.com | Easy to prepare and store, cost-effective, high-throughput amenable researchgate.net | Lacks cytosolic enzymes, no information on cellular transport researchgate.netnih.gov |
| Liver S9 Fraction | Microsomes + Cytosol (Phase I & II enzymes) wuxiapptec.comnih.gov | Comprehensive Phase I and Phase II biotransformation semanticscholar.org | Broader enzymatic activity than microsomes, relatively inexpensive researchgate.net | Lacks intact cellular structure and transport processes |
| Isolated Hepatocytes | Intact Liver Cells (Full complement of enzymes, cofactors, transporters) bioivt.comresearchgate.net | Predicting in vivo hepatic clearance, studying integrated metabolism and transport researchgate.net | Most physiologically relevant in vitro model researchgate.net | More expensive, labor-intensive, limited viability researchgate.netnih.gov |
Recombinant Enzyme Systems for Specific Biotransformation Reactions
Recombinant Cytochrome P450 systems involve human P450 enzymes expressed in host systems like bacteria or insect cells. nih.gov These purified enzymes are used to identify which specific CYP isoform is responsible for a particular metabolic reaction, a process known as reaction phenotyping. nih.govnih.gov
The first step in the formation of this compound's precursor is the hydroxylation of Hexobarbital, a reaction catalyzed by the CYP450 system. nih.govopenanesthesia.org By incubating Hexobarbital with a panel of individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), researchers can determine the primary enzyme(s) responsible for its conversion to 3'-hydroxyhexobarbital. nih.gov This information is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce a specific CYP isoform could alter the metabolic rate of Hexobarbital and, consequently, the formation of this compound.
3-hydroxyhexobarbital (B1221234) dehydrogenase (3HBD) is the cytosolic enzyme that catalyzes the NAD(P)⁺-linked oxidation of 3'-hydroxyhexobarbital to form this compound. nih.govnih.gov This enzyme has been purified from the liver cytosol of numerous species, including rabbits, guinea pigs, rats, and humans, allowing for detailed kinetic studies. nih.govnih.gov
Using the purified 3HBD enzyme, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the dehydrogenation of 3'-hydroxyhexobarbital. Studies have shown that the enzyme exhibits stereoselectivity, preferentially dehydrogenating specific isomers of its substrate. nih.gov For instance, 3HBD from rabbits and guinea pigs preferentially dehydrogenates the alpha-3'-hydroxyhexobarbital (from (-)-Hexobarbital) and the beta-3'-hydroxyhexobarbital (from (+)-Hexobarbital). nih.gov Characterizing the properties of purified 3HBD from different species provides insights into inter-species differences in metabolism. nih.gov
| Species | Molecular Weight (approx.) | Cofactor Requirement |
|---|---|---|
| Rabbit | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Guinea Pig | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Goat | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Rat | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Mouse | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Hamster | 34,500 - 42,000 Da | NAD⁺ and NADP⁺ |
| Human | 58,000 Da | NAD⁺ only |
Mechanistic Biochemical Investigations of 3 Oxohexobarbital
Elucidation of Reaction Mechanisms for Glutathione (B108866) Conjugation
3'-Oxohexobarbital undergoes a significant metabolic pathway involving conjugation with glutathione (GSH). Research indicates that this reaction is not strictly enzymatic but can occur non-enzymatically under physiological conditions nih.govsemanticscholar.org. The mechanism involves the reaction of this compound with glutathione, leading to the formation of two primary products: 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct nih.govpharm.or.jp.
The proposed pathway suggests that this compound, possessing an -unsaturated ketone moiety, acts as an electrophile. Glutathione, a potent nucleophile, attacks this electrophilic center, initiating the conjugation process semanticscholar.org. This reaction can proceed via an epoxide-diol mechanism, where an epoxide intermediate is formed, followed by ring opening and subsequent conjugation with GSH wikipedia.org. The resulting cyclohexenone-glutathione adduct is considered a novel metabolite and is primarily excreted in the bile of rats dosed with hexobarbital (B1194168) nih.govnih.govpharm.or.jp. Concurrently, 1,5-dimethylbarbituric acid is formed and excreted in the urine nih.govnih.govpharm.or.jp. This pathway represents a detoxification route, facilitating the elimination of the parent compound or its reactive precursors from the body semanticscholar.org.
Table 1: Products of 3'-Oxohexohexobarbital Glutathione Conjugation
| Reactant | Co-factor/Condition | Products | Excretion Route (Rat) |
| This compound | Glutathione (GSH) | 1,5-dimethylbarbituric acid; Cyclohexenone-glutathione adduct | Urine; Bile |
In Vitro Studies on Enzyme Kinetics and Inhibition Relevant to this compound Pathways
While the direct glutathione conjugation of 3'-oxohexohexobarbital is described as non-enzymatic nih.govsemanticscholar.org, the preceding step in its formation involves enzymatic activity. This compound is formed from 3'-hydroxyhexobarbital (B1209205) by liver cytosolic dehydrogenase enzymes nih.govwikipedia.orgebi.ac.uk. These 3-hydroxyhexobarbital (B1221234) dehydrogenases have been purified from the liver cytosol of various species, including rabbits, guinea pigs, goats, rats, mice, hamsters, and humans nih.govebi.ac.uk.
These enzymes are characterized as monomeric proteins with molecular weights ranging from approximately 34,500 to 42,000 Da, with the human enzyme being an exception at around 58,000 Da nih.govebi.ac.uk. They utilize NAD and NADP as cofactors, except for the human enzyme, which uses NAD alone nih.govebi.ac.uk. The substrate specificity of these dehydrogenases indicates they can act on -unsaturated cyclic and acyclic secondary alcohols, as well as certain hydroxysteroids nih.govebi.ac.uk. The hamster enzyme has been identified as belonging to the aldo-keto reductase superfamily and the hydroxysteroid dehydrogenase subfamily nih.gov.
Studies on enzyme kinetics for these 3-hydroxyhexobarbital dehydrogenases are crucial for understanding the rate of this compound formation. Kinetic parameters such as (Michaelis constant) and (maximum reaction velocity) would define the enzyme's affinity for its substrate (3'-hydroxyhexobarbital) and its catalytic capacity researchgate.netplos.org. While specific and values for this compound formation from 3'-hydroxyhexohexobarbital by these purified enzymes are not detailed in the provided search results, the characterization of these enzymes and their cofactor requirements lays the groundwork for such kinetic analyses nih.govebi.ac.uk. Understanding potential inhibitors of these dehydrogenases would also be relevant for modulating the production of 3'-oxohexohexobarbital.
Structural Activity Relationship (SAR) Studies for this compound and its Analogs Related to Enzymatic Interactions
Structural activity relationship (SAR) studies are vital for understanding how molecular structure influences biological activity, including interactions with enzymes. For 3'-oxohexohexobarbital, SAR studies would focus on how modifications to its chemical structure affect its formation from 3'-hydroxyhexobarbital or its subsequent metabolic fate.
The precursor, 3'-hydroxyhexobarbital, exists as stereoisomers (α and β) due to the chiral center at the 3'-position nih.govwikipedia.org. Research has shown that the dehydrogenation of these isomers to form 3'-oxohexohexobarbital is stereoselective, with specific 3-hydroxyhexobarbital dehydrogenases exhibiting preferences for certain configurations nih.govwikipedia.org. For instance, -3'-hydroxyhexobarbital derived from (-)-hexobarbital and -3'-hydroxyhexobarbital derived from (+)-hexobarbital are preferentially dehydrogenated nih.govwikipedia.org. This stereoselectivity implies that the spatial arrangement of the hydroxyl group and the surrounding molecular structure of 3'-hydroxyhexobarbital are critical for binding to the active sites of the respective dehydrogenases.
While direct SAR studies specifically on 3'-oxohexohexobarbital's enzymatic interactions (beyond its formation) are not extensively detailed in the provided results, the general principles of SAR apply. For example, the presence of the ketone group in 3'-oxohexohexobarbital is key to its reactivity with nucleophiles like glutathione nih.govsemanticscholar.org. Analogs with altered carbonyl groups or different substituents on the barbiturate (B1230296) ring or the cyclohexene (B86901) moiety could exhibit varying affinities for enzymes involved in their metabolism or conjugation pathways. Studies investigating the substrate specificity of the 3-hydroxyhexobarbital dehydrogenases also provide indirect SAR insights, as they reveal which structural features of 3'-hydroxyhexobarbital are accommodated by the enzyme's active site nih.govebi.ac.uk.
Computational Approaches in Understanding this compound Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations with Enzymes)
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating molecular interactions at an atomic level, including those between drug metabolites and enzymes. These techniques can predict binding modes, affinities, and the stability of complexes.
While specific computational studies directly detailing the molecular docking or MD simulations of 3'-oxohexohexobarbital with its relevant metabolic enzymes (e.g., 3-hydroxyhexobarbital dehydrogenases or glutathione S-transferases, if applicable) were not explicitly found in the provided search results, the general methodologies are well-established in drug metabolism research dost.gov.phf1000research.comresearchgate.netnih.govpnrjournal.commdpi.com.
Molecular Docking: This technique involves predicting the preferred orientation of one molecule (ligand, e.g., 3'-oxohexohexobarbital or its precursor) to another (receptor, e.g., an enzyme) to form a stable complex. Docking scores, often expressed in kcal/mol, quantify the binding affinity. For instance, studies on other compounds have reported docking scores ranging from -6.5 to -9.0 kcal/mol, indicating varying degrees of binding strength dost.gov.phresearchgate.net. If 3'-oxohexohexobarbital were to be docked with a 3-hydroxyhexobarbital dehydrogenase, the simulation would reveal which amino acid residues in the enzyme's active site interact with the metabolite (e.g., hydrogen bonds, hydrophobic interactions) and how its structure fits within the binding pocket dost.gov.phresearchgate.netnih.govmdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent perspective on molecular interactions, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of ligand-protein complexes, conformational changes, and the dynamics of binding dost.gov.phf1000research.comnih.govmdpi.com. For example, MD simulations can track the root-mean-square deviation (RMSD) of the ligand or protein to evaluate complex stability, or analyze root-mean-square fluctuation (RMSF) to identify flexible regions f1000research.commdpi.com. Such simulations could elucidate how the ketone moiety of 3'-oxohexohexobarbital interacts with the enzyme's active site over time, or how its conjugation with glutathione might be influenced by protein dynamics.
These computational approaches would be invaluable for understanding the precise molecular mechanisms underlying the enzymatic transformations of 3'-oxohexohexobarbital's precursors and its subsequent conjugation reactions, offering insights that complement experimental findings.
Synthetic Methodologies for Research Grade 3 Oxohexobarbital and Analogues
Strategies for the Laboratory Synthesis of 3'-Oxohexobarbital
This compound, also referred to as 3'-ketohexobarbital, is primarily known as a metabolite of hexobarbital (B1194168). Its formation in biological systems is predominantly via the dehydrogenation of 3'-hydroxyhexobarbital (B1209205) (3HHB) by liver cytosolic enzymes, specifically 3-hydroxyhexobarbital (B1221234) dehydrogenase (3HBD) nih.govwikipedia.orgepa.govlookchem.com. This enzymatic transformation involves the oxidation of the secondary alcohol group at the 3'-position of the cyclohexenyl ring to a ketone.
While direct, multi-step de novo chemical synthesis routes for this compound from basic organic precursors are not extensively detailed in the provided literature, laboratory synthesis would logically involve mimicking this oxidative process. This could be achieved through chemical oxidation of synthetically prepared 3'-hydroxyhexobarbital using appropriate oxidizing agents. For instance, mild oxidizing agents capable of converting secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, could be explored.
Table 7.1.1: Transformation to this compound
| Precursor | Transformation Method | Key Enzyme/Reagent (Biological/Chemical) | Product | Citation(s) |
| 3'-Hydroxyhexobarbital | Dehydrogenation/Oxidation | 3-Hydroxyhexobarbital Dehydrogenase (3HBD) | This compound | nih.govwikipedia.orgepa.gov |
| 3'-Hydroxyhexobarbital | Chemical Oxidation (Hypothetical Laboratory Method) | Oxidizing Agents (e.g., PCC, Swern) | This compound | N/A |
The availability of this compound as a research chemical rrscientific.com suggests that established synthetic protocols, likely involving the oxidation of 3'-hydroxyhexobarbital, are in place.
Synthesis of Isotopically Labeled this compound for Tracing Studies
The synthesis of isotopically labeled compounds, such as those incorporating stable isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H), is critical for pharmacokinetic studies, metabolic tracing, and quantitative analysis using mass spectrometry chemrxiv.orgmusechem.com. While specific protocols for labeled this compound are not detailed, general strategies for isotopic labeling can be applied.
Deuteration: Deuterium labeling often exploits the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic degradation and altering pharmacokinetic profiles bioscientia.denih.govinformaticsjournals.co.in. Deuterated analogues can be synthesized using deuterated starting materials or reagents. For this compound, this could involve:
Synthesizing a deuterated precursor of hexobarbital or 3'-hydroxyhexobarbital, followed by oxidation to the deuterated this compound.
Utilizing deuterated solvents or reagents during specific synthetic steps to introduce deuterium atoms at desired positions, such as the cyclohexenyl ring or methyl groups google.comucl.ac.uk.
Carbon-13 Labeling: Incorporating ¹³C can be achieved by using ¹³C-enriched building blocks during the synthesis. For example, if a synthetic route involves acyl chlorides or other carbon-containing fragments, using their ¹³C-labeled counterparts would lead to the desired labeled product chemrxiv.orgnih.gov. For this compound, this might involve synthesizing the barbituric acid core or the cyclohexenyl moiety using ¹³C-labeled precursors.
The general approach involves either synthesizing the target molecule from isotopically labeled starting materials or employing isotopic exchange reactions. The choice of labeling position is guided by the specific research question, such as tracking metabolic fate or quantifying drug levels musechem.com.
Preparation of Related Barbituric Acid Derivatives for Comparative Biochemical Research
The synthesis of various barbituric acid derivatives is well-established and serves as a foundation for comparative biochemical and pharmacological research. These derivatives often involve modifications to the core barbituric acid structure, particularly at the C-5 position, or alterations to the N-alkyl substituents gatech.edumdpi.comgatech.eduuno.edu.
General Synthetic Strategies:
Condensation Reactions: The classical synthesis of barbiturates typically involves the condensation of a substituted malonic ester derivative with urea (B33335) or thiourea (B124793) derivatives mdpi.comgatech.edu. For hexobarbital analogues, this could involve variations in the cyclohexenyl substituent or the N-methyl groups.
Multicomponent Reactions (MCRs): Modern synthetic chemistry utilizes MCRs to efficiently construct complex heterocyclic systems, including barbituric acid derivatives, in a single pot mdpi.com. These methods allow for the rapid generation of diverse compound libraries by combining multiple starting materials. Examples include the synthesis of spiro-fused pyrimidines and pyrano-fused barbituric acid derivatives mdpi.com.
Functionalization of Pre-formed Barbituric Acids: Existing barbituric acid structures can be further modified. For instance, reactions involving halogenated barbituric acids with amines can introduce diverse functionalities gatech.edugatech.edu. The synthesis of derivatives from phenobarbital (B1680315), incorporating various heterocyclic moieties, has also been reported chemmethod.com.
Types of Analogues for Comparative Research: Researchers often synthesize analogues to probe structure-activity relationships (SAR) or to study metabolic differences. These may include:
Stereoisomers: As 3'-hydroxyhexobarbital exists as stereoisomers, the synthesis of specific isomers of 3'-hydroxy- and this compound is crucial for understanding stereoselective metabolism and activity nih.govepa.gov.
Ring Modifications: Alterations to the cyclohexenyl ring, such as saturation (e.g., to a cyclohexyl ring), introduction of hydroxyl or oxo groups at different positions, or changes in unsaturation, can be explored.
N-Alkyl Substitutions: Modifications to the N-methyl groups, such as replacing them with other alkyl chains or functional groups, can yield analogues with altered pharmacological properties gatech.edu.
Other Barbituric Acid Derivatives: Beyond direct hexobarbital analogues, a wide range of barbituric acid derivatives with different C-5 substituents and heterocyclic ring systems have been synthesized for various biochemical investigations, including antimicrobial activity and potential therapeutic applications mdpi.comuno.educhemmethod.comorientjchem.org.
Table 7.3.1: Examples of Barbituric Acid Derivative Synthesis Strategies
| Derivative Type | Key Synthetic Strategy | Purpose of Synthesis | Citation(s) |
| 3'-Hydroxyhexobarbital isomers | Stereoselective synthesis or separation of isomers | Comparative biochemical and pharmacological studies | nih.govepa.gov |
| Tetrazoline-containing barbituric acids | Condensation of phenobarbital derivatives with acrylonitrile, followed by cyclization | Antimicrobial agents, structural characterization | chemmethod.com |
| Spirooxindole-barbituric acid derivatives | Knoevenagel condensation or multicomponent reactions | Biological activities, potential therapeutic agents | mdpi.com |
| Pyrano-fused barbituric acid derivatives | Multicomponent reactions (e.g., with aldehydes, malononitrile) | Diverse biological properties | mdpi.com |
| N-alkylated barbituric acids vs. norbarbiturates | Synthesis via reaction of bromo-barbituric acids with amines | Investigating effects of N-alkylation on pharmacological activity | gatech.edu |
| Azo and ketone barbituric acid derivatives | Reactions with carboxylic acids or other functionalization methods | Biochemical studies, antimicrobial activity | orientjchem.org |
These synthetic approaches allow for the systematic exploration of the chemical space around the barbituric acid scaffold, enabling detailed comparative biochemical research.
Compound List:
this compound
Hexobarbital
3'-Hydroxyhexobarbital (3HHB)
Phenobarbital
Barbituric acid
Future Directions in Academic Research on 3 Oxohexobarbital
Exploration of Undiscovered Biotransformation Pathways
Current research has identified several pathways for 3'-Oxohexobarbital, including its conversion to 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct via a non-enzymatic reaction with glutathione (B108866) nih.govnih.govtandfonline.com. It is also known that 3'-hydroxyhexobarbital (B1209205) (3HHB) is dehydrogenated to this compound (3OHB) by 3HHB dehydrogenase (3HBD) wikipedia.orgwikipedia.org. However, the full spectrum of metabolic transformations that this compound might undergo, particularly in various mammalian species or under different physiological conditions, remains incompletely characterized. Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, to comprehensively profile metabolites in biological matrices. This could uncover novel conjugation pathways, oxidative modifications, or reductive transformations that have not yet been identified. Understanding these pathways is crucial for a complete toxicological assessment and for identifying potential biomarkers of Hexobarbital (B1194168) exposure or metabolism.
Advanced Enzymatic Engineering for 3HBD and Related Biotransformation Enzymes
The enzyme 3-hydroxyhexobarbital (B1221234) dehydrogenase (3HBD), belonging to the aldo-keto reductase (AKR) superfamily, plays a pivotal role in converting 3'-hydroxyhexobarbital to this compound nih.govwikipedia.orgwikipedia.org. While 3HBDs have been purified from various species, including humans, their precise substrate specificities, cofactor preferences (e.g., NAD+ vs. NADP+), and structural-biochemical properties are not fully elucidated for all isoforms nih.govpharm.or.jp. Advanced enzymatic engineering offers a powerful approach to modify these enzymes. Researchers could focus on site-directed mutagenesis to enhance substrate specificity, improve catalytic efficiency, or alter cofactor dependency. Such engineered enzymes could serve as valuable biocatalysts for the stereoselective synthesis of this compound or its related metabolites for use as analytical standards or in mechanistic studies. Furthermore, understanding the interplay between cytochrome P450 enzymes (like CYP2B1, CYP2C19, and CYP2B6) responsible for the initial hydroxylation of Hexobarbital and the subsequent dehydrogenases like 3HBD is critical for a holistic view of the metabolic cascade wikipedia.orgwikipedia.orgpatsnap.comnih.gov.
Development of Novel In Vitro Models for Studying this compound Metabolism
Traditional in vitro models, such as liver microsomes and isolated hepatocytes, have been instrumental in studying Hexobarbital metabolism ru.nlpsu.edu. However, these models may not fully recapitulate the complex cellular environment and intercellular interactions present in vivo. The development of more sophisticated in vitro models is essential for a deeper understanding of this compound metabolism. This includes the use of:
Hepatocyte co-cultures: Incorporating different liver cell types (e.g., hepatocytes with Kupffer cells or stellate cells) could better represent the hepatic microenvironment.
Organoid models: Liver organoids derived from induced pluripotent stem cells (iPSCs) offer a more physiologically relevant 3D model that can mimic liver architecture and function, potentially revealing cell-specific metabolic differences.
Microfluidic "liver-on-a-chip" systems: These advanced systems allow for precise control of cellular microenvironment, perfusion, and real-time monitoring of metabolic processes, enabling high-throughput screening and detailed kinetic studies of this compound metabolism under dynamic conditions.
These novel models could provide more accurate predictions of in vivo metabolic pathways and enzyme kinetics, especially for understanding the fate of this compound in the context of the entire drug-metabolizing system.
Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to map metabolic pathways comprehensively acs.orgfrontiersin.orgresearchgate.netresearchgate.netomicstutorials.com. For this compound, integrating these approaches can provide a systems-level understanding of its metabolism.
Metabolomics: Applied to biological samples from Hexobarbital-treated subjects, metabolomics can identify and quantify a wide array of metabolites, including those derived from this compound, and reveal metabolic perturbations.
Transcriptomics and Proteomics: These can identify the enzymes (e.g., specific CYP isoforms, UGTs, 3HBDs) involved in the formation and subsequent metabolism of this compound, and quantify their expression levels under various conditions or in response to Hexobarbital.
Genomics: Can help identify genetic polymorphisms in enzymes that metabolize Hexobarbital and its derivatives, explaining inter-individual variability in metabolic rates and responses.
By integrating data from these different omics layers (multi-omics), researchers can construct detailed metabolic network models, identify key regulatory points, and predict how environmental factors or genetic variations might influence the metabolism of this compound. This holistic approach is essential for understanding the complete metabolic landscape and its implications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3'-Oxohexobarbital and its metabolites in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity. For instance, Takenoshita et al. (1993) employed UV spectral analysis and nuclear magnetic resonance (NMR) to characterize metabolites like 1,5-dimethylbarbituric acid and cyclohexenone-glutathione adducts . When designing experiments, ensure precise documentation of reagents (e.g., glutathione sources) and equipment settings (e.g., column specifications, ionization modes) to enable reproducibility .
Q. What is the primary metabolic pathway involving this compound, and how does it differ from other barbiturate derivatives?
- Methodological Answer : this compound undergoes non-enzymatic conversion in the presence of glutathione, yielding 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. This pathway diverges from the classical epoxide-diol route observed in other barbiturates. Researchers should compare urinary and biliary excretion profiles in animal models (e.g., rats) to validate pathway dominance, as demonstrated by excretion rates of 13.4% (hexobarbital) vs. 4.7% (epoxide-diol pathway) .
Q. How can researchers ensure the stability of this compound in physiological conditions during in vitro experiments?
- Methodological Answer : Use buffered solutions (pH 7.4) with controlled glutathione concentrations to mimic physiological conditions. Monitor degradation kinetics via time-course HPLC analysis. Stability studies should include temperature-controlled environments (e.g., 37°C water baths) and inert gas purging to prevent oxidation .
Advanced Research Questions
Q. What mechanisms underlie the non-enzymatic conversion of this compound to 1,5-dimethylbarbituric acid, and how can competing pathways be experimentally isolated?
- Methodological Answer : The reaction involves glutathione-mediated nucleophilic attack at the carbonyl group of this compound. To isolate pathways, use isotopic labeling (e.g., deuterated glutathione) and kinetic assays under varied pH and redox conditions. Contradictions in excretion data (e.g., 14.5% vs. 4.7% in rats) suggest competing enzymatic processes; employ enzyme inhibitors (e.g., epoxide hydrolase blockers) to clarify contributions .
Q. How do discrepancies in metabolite excretion ratios (e.g., urinary vs. biliary) impact the interpretation of this compound’s pharmacological profile?
- Methodological Answer : Variations in excretion (e.g., 13.4% urinary vs. biliary adducts) may reflect species-specific metabolism or sampling timepoints. Use bile-duct cannulation in rodent models to collect temporal data. Cross-validate findings with in vitro hepatocyte assays to distinguish hepatic vs. systemic contributions .
Q. What novel techniques could improve detection limits for trace metabolites like the cyclohexenone-glutathione adduct in complex matrices?
- Methodological Answer : Advanced tandem MS (MS/MS) with collision-induced dissociation (CID) enhances specificity for low-abundance adducts. Alternatively, derivatization strategies (e.g., thiol-specific tags) can amplify signals. Ensure matrix-matched calibration curves to account for ion suppression in biological samples .
Experimental Design and Data Contradiction Analysis
Q. How should researchers address conflicting data on the dominance of the 3'-Oxo pathway vs. epoxide-diol pathways in hexobarbital metabolism?
- Methodological Answer : Design comparative studies using isotopic tracers (e.g., ¹⁴C-labeled hexobarbital) to track pathway flux. Analyze both urinary and biliary outputs across multiple timepoints. Statistical modeling (e.g., ANOVA with post-hoc tests) can resolve whether observed differences (e.g., 14.5% vs. 4.7% excretion) are biologically significant or artifacts of experimental design .
Q. What ethical and practical considerations apply when replicating in vivo studies on this compound metabolism?
- Methodological Answer : Follow institutional guidelines for humane animal handling, including anesthesia protocols for bile duct cannulation. Retain raw data (e.g., chromatograms, NMR spectra) for at least 10 years to support reproducibility claims. Disclose conflicts of interest, particularly if using proprietary reagents .
Key Methodological Recommendations
- Instrumentation : Specify MS parameters (e.g., ESI+ mode, m/z range) and NMR conditions (e.g., 600 MHz, D₂O solvent) to enable cross-lab validation .
- Statistical Rigor : Use power analysis to determine sample sizes for in vivo studies, minimizing Type II errors in metabolite quantification .
- Data Transparency : Archive raw spectra and chromatograms in repositories like Figshare or Zenodo, citing DOIs in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
